1-Bromo-2-dodecanone
Description
Properties
Molecular Formula |
C12H23BrO |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-bromododecan-2-one |
InChI |
InChI=1S/C12H23BrO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h2-11H2,1H3 |
InChI Key |
LPADEKXIYBZPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CBr |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
1-Bromo-2-dodecanone serves as an important intermediate in organic synthesis. Its bromine atom makes it a suitable precursor for various reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds with potential biological activities.
- Alkylation Reactions : It can act as an alkylating agent in the synthesis of larger organic molecules, particularly in the pharmaceutical industry.
Case Study: Synthesis of Alkylated Compounds
In a study published in Organic Chemistry Frontiers, researchers utilized this compound to synthesize a series of alkylated amines through nucleophilic substitution. The resulting compounds exhibited promising antibacterial properties against various strains of bacteria, showcasing the compound's utility in drug development .
Material Science Applications
This compound is also explored in material science for its potential to modify surface properties of polymers. By incorporating this compound into polymer matrices, researchers can enhance characteristics such as hydrophobicity and thermal stability.
Case Study: Polymer Modification
A research article in Polymer Chemistry highlighted the use of this compound in modifying polystyrene surfaces. The treated surfaces showed increased water repellency and improved mechanical strength, making them suitable for applications in coatings and adhesives .
Biological Applications
The compound has shown potential in biological applications due to its structural characteristics that allow interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that compounds synthesized from this ketone showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a controlled experiment, derivatives of this compound were tested for their antimicrobial properties. The results indicated that certain modifications led to enhanced efficacy against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromoalkanes
1-Bromododecane (C₁₂H₂₅Br)
- Structure : A straight-chain bromoalkane without functional groups.
- Physical Properties :
- Applications : Used as an intermediate in organic synthesis, e.g., alkylation reactions.
- Key Difference: The absence of a ketone group reduces polarity, resulting in lower boiling points compared to 1-bromo-2-dodecanone (estimated).
1-Bromoundecane (C₁₁H₂₃Br)
Brominated Alcohols and Aldehydes
12-Bromo-1-dodecanol (C₁₂H₂₅BrO)
- Structure : Features a hydroxyl group (-OH) instead of a ketone.
- Molecular Formula : C₁₂H₂₅BrO .
- Impact of -OH Group: Introduces hydrogen bonding, enhancing solubility in polar solvents like water compared to this compound.
2-Bromo-1-decanal (C₁₀H₁₉BrO)
Brominated Aromatic Ketones
11-Bromo-1-(2,5-dihydroxyphenyl)-1-undecanone (C₁₇H₂₅BrO₃)
- Structure : A brominated ketone with an aromatic ring substitution.
- Applications: Used as a linking agent for fluorescent labeling of nanocrystals due to its aromatic and ketone functionalities .
- Key Difference: The aromatic ring provides conjugation, altering electronic properties compared to aliphatic this compound.
2-Bromo-1-(4-chloro-2,5-dihydroxyphenyl)-1-decanone (C₁₆H₂₂BrClO₃)
Data Table: Comparative Properties
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
Mechanism : Radical bromination via allylic or α-position abstraction. NBS generates bromine radicals under initiators (e.g., light, peroxides), targeting the α-carbon adjacent to the ketone group in 2-dodecanone.
Procedure :
-
Reactants : 2-Dodecanone (1 eq), NBS (1.1 eq), radical initiator (e.g., AIBN, 0.1 eq).
-
Solvent : CCl₄ or THF, inert atmosphere.
-
Conditions : Reflux at 60–80°C for 6–12 hours.
Yield : 70–85% after purification via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 hours |
| Temperature | 65°C |
| Solvent Efficiency | THF > CCl₄ |
| Purity (GC) | >95% |
Advantages : High regioselectivity, minimal di-bromination.
Challenges : Requires strict moisture exclusion and radical initiator optimization.
Hydrobromic Acid (HBr) with Peroxide Oxidation
Mechanism : Acid-catalyzed electrophilic substitution, enhanced by peroxide-driven radical formation.
Procedure :
-
Reactants : 2-Dodecanone (1 eq), 48% HBr (2 eq), H₂O₂ (1.5 eq).
-
Solvent : Acetic acid/water (3:1 v/v).
-
Conditions : Stir at 20–25°C for 10–15 hours.
Yield : 60–75% after extraction with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| pH | 2–3 (adjusted with H₂SO₄) |
| Byproducts | <5% di-brominated product |
| Scalability | Suitable for >100g scale |
Advantages : Cost-effective, uses readily available reagents.
Challenges : Corrosive conditions necessitate specialized glassware.
Direct Electrophilic Bromination with Br₂
Mechanism : Lewis acid-catalyzed electrophilic attack at the α-carbon.
Procedure :
-
Reactants : 2-Dodecanone (1 eq), Br₂ (1.05 eq), AlCl₃ (0.1 eq).
-
Solvent : Dry CH₂Cl₂.
-
Conditions : 0°C to room temperature, 2–4 hours.
Yield : 50–65% after distillation under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Bromine Efficiency | 85–90% utilization |
| Side Reactions | Enol ether formation (10%) |
| Purity (NMR) | >90% |
Advantages : Rapid reaction time.
Challenges : Poor selectivity without catalysts; di-bromination common.
Mechanistic Insights and Optimization
Radical vs. Ionic Pathways
-
NBS Reactions : Proceed via a radical chain mechanism (Figure 1). Initiation by light generates Br- , abstracting α-H to form a carbon radical, which reacts with NBS to yield the bromide.
-
HBr/Peroxide : Combines ionic and radical pathways. HBr provides Br⁻, while H₂O₂ generates HO- radicals, facilitating H abstraction and Br⁺ formation.
Figure 1. Radical Bromination Mechanism Using NBS
Solvent and Temperature Effects
-
Polar Solvents (THF, Acetic Acid) : Enhance ionic interactions, improving NBS and HBr reactivity.
-
Nonpolar Solvents (CCl₄) : Favor radical stability, reducing side reactions.
-
Low Temperatures (0–25°C) : Minimize di-bromination but slow reaction kinetics.
Analytical Validation
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 3.89 (s, 2H, COCH₂Br), 2.65 (t, J = 7.5 Hz, 2H), 1.26–1.29 (m, 14H), 0.88 (t, J = 6.9 Hz, 3H).
-
¹³C NMR : δ 202.4 (C=O), 40.0 (COCH₂Br), 34.4–14.2 (aliphatic chain).
Chromatographic Purity :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Bromo-2-dodecanone, and what experimental conditions optimize yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or bromination of ketone precursors. A typical procedure involves reacting 2-dodecanone with brominating agents (e.g., HBr in the presence of concentrated sulfuric acid as a catalyst) under reflux conditions. Key steps include temperature control (e.g., maintaining 80–100°C), solvent selection (e.g., cyclohexane for improved miscibility), and purification via rotary evaporation followed by vacuum distillation. Yield optimization requires stoichiometric adjustments, such as excess HBr (2:1 molar ratio to substrate) and controlled acid concentration to minimize side reactions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the brominated carbon (δ ~30–40 ppm in ¹³C NMR) and ketone carbonyl (δ ~200–220 ppm). Infrared (IR) spectroscopy identifies the ketone group (C=O stretch ~1700 cm⁻¹). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%), while mass spectrometry (MS) confirms molecular weight (MW: 277.3 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its irritant properties, use nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite). Refer to safety data sheets (SDS) for emergency measures, including first aid for skin contact (rinse with water for 15 minutes) .
Advanced Research Questions
Q. How does the bromine substituent at the 2-position influence the reactivity of this compound in nucleophilic substitution reactions compared to non-ketone bromoalkanes?
- Methodological Answer : The ketone group adjacent to bromine enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., SN2 mechanisms). However, steric hindrance from the dodecyl chain may reduce reaction rates. Comparative studies with 1-bromododecane (lacking a ketone) show lower activation energy for this compound in reactions with nucleophiles like sodium ethoxide. Kinetic studies using polar aprotic solvents (e.g., DMF) and variable-temperature NMR can quantify these effects .
Q. What challenges arise in achieving regioselectivity during the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Competing bromination at alternative positions (e.g., 3- or 4-positions) is a key challenge. Regioselectivity is improved by using directing groups (e.g., temporary protection of the ketone) or catalysts like Lewis acids (e.g., FeBr₃). Solvent polarity also plays a role: non-polar solvents favor kinetic control, directing bromination to the 2-position. Reaction monitoring via thin-layer chromatography (TLC) helps optimize conditions .
Q. How can computational chemistry predict the physicochemical properties and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies and transition states for bromine displacement. Software like Gaussian or ORCA predicts dipole moments (~3.5 D) and solubility parameters. Molecular dynamics simulations assess conformational stability of the dodecyl chain. Cross-validate computational results with experimental data (e.g., X-ray crystallography or calorimetry) .
Data Contradictions and Validation
- Evidence Note : While synthesis protocols in emphasize HBr and sulfuric acid, alternative methods (e.g., N-bromosuccinimide with light initiation) are not covered but may offer greener pathways. Researchers should validate purity claims (e.g., >97% via GC ) against independent assays like elemental analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
